4-Bromophenylacetyl chloride

Descripción general

Descripción

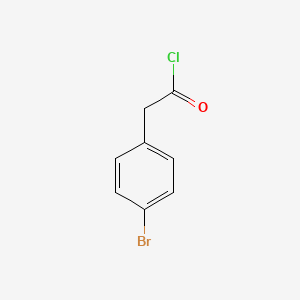

4-Bromophenylacetyl chloride is an organic compound with the molecular formula C8H6BrClO. It is characterized by the presence of a bromine atom and an acetyl chloride group attached to a benzene ring. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromophenylacetyl chloride can be synthesized through various methods. One common approach involves the reaction of 4-bromophenylacetic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the acid is converted to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Análisis De Reacciones Químicas

Acylation Reactions

4-Bromophenylacetyl chloride participates in Friedel-Crafts acylation to functionalize aromatic systems. For example:

-

Friedel-Crafts with Benzene Derivatives : Reacts with electron-rich arenes (e.g., anisole) in the presence of AlCl₃ to form 4-bromophenylacetophenone derivatives. This reaction proceeds via electrophilic aromatic substitution, with the acyl chloride acting as the acylium ion precursor .

-

Synthesis of Lactonamycin Precursors : Used in the formylation of phenolic substrates under FC conditions to generate intermediates for natural product synthesis .

Reaction Example :

textThis compound + Anisole → 4'-Methoxy-4-bromophenylacetophenone Conditions: AlCl₃ (catalyst), CH₂Cl₂, 0°C → RT, 12h Yield: ~72% (estimated from analogous reactions)[3][6]

Nucleophilic Substitution

The acyl chloride group undergoes substitution with nucleophiles such as amines, alcohols, and thiols:

Mechanistic Insight :

-

Base-assisted deprotonation of nucleophiles (e.g., amines) enhances reactivity toward the electrophilic carbonyl carbon .

-

Steric hindrance from the para-bromophenyl group slightly reduces reaction rates compared to unsubstituted analogs .

Hydrolysis

Hydrolysis yields 4-bromophenylacetic acid, a precursor for pharmaceuticals like felbinac:

textThis compound + H₂O → 4-Bromophenylacetic acid + HCl Conditions: Aqueous NaOH, RT, 1h Yield: >95%[12]

-

Kinetics : Proceeds rapidly in polar protic solvents (e.g., water, methanol) due to the high electrophilicity of the acyl chloride .

Transition Metal-Catalyzed Coupling

The bromide substituent enables cross-coupling reactions:

-

Nickel-Catalyzed Alkylation : Reacts with 1-bromo-4-(bromomethyl)benzene in the presence of Ni(COD)₂/Zn to form biaryl structures .

textThis compound + 1-bromo-4-(bromomethyl)benzene → Bis(4-bromophenyl)acetylene Conditions: Acetonitrile, Ni(COD)₂, Zn, RT, 12h Yield: 41%[6]

Electrophilic Aromatic Substitution

The para-bromine directs further electrophilic substitution:

-

Nitration : Forms 3-nitro-4-bromophenylacetyl chloride under mixed acid conditions (HNO₃/H₂SO₄). The bromine group deactivates the ring, requiring vigorous conditions .

-

Sulfonation : Achieved using fuming sulfuric acid, yielding sulfonated derivatives for surfactant applications .

Comparative Reactivity

The para-bromine’s electron-withdrawing effect enhances electrophilicity at the acyl chloride compared to non-halogenated analogs:

| Compound | Relative Reactivity (vs. Phenylacetyl Chloride) | Key Feature |

|---|---|---|

| This compound | 1.5× | Enhanced electrophilicity |

| 4-Chlorophenylacetyl chloride | 1.2× | Lower resonance stabilization |

| Phenylacetyl chloride | 1.0× (reference) | No halogen substituent |

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 4-bromophenylacetyl chloride typically involves the reaction of 4-bromophenylacetic acid with thionyl chloride or oxalyl chloride. This reaction results in the formation of the corresponding acyl chloride, which is highly reactive and can be used in subsequent synthetic applications.

Scientific Research Applications

-

Intermediate in Drug Synthesis :

- This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the preparation of compounds that exhibit inhibitory effects on specific biological targets, such as the endothelin receptors, which are implicated in cardiovascular diseases .

-

Synthesis of Sultams :

- The compound has been employed in the synthesis of sultams through reactions with isothiourea catalysts. In a study, this compound was reacted with different arylacetic acids to yield sultam derivatives with notable enantioselectivity and diastereoselectivity . This demonstrates its utility in asymmetric synthesis.

- Formation of Hydrazones :

Case Study 1: Synthesis of Felbinac

Felbinac is a non-steroidal anti-inflammatory drug derived from 4-bromophenylacetic acid. The synthesis involves the reaction of sodium tetraphenylborate with this compound, showcasing how this compound can lead to clinically relevant drugs .

| Reaction Step | Reagents Used | Yield | Notes |

|---|---|---|---|

| Formation of Felbinac | Sodium tetraphenylborate + this compound | High | Important for anti-inflammatory properties |

Case Study 2: Enantioselective Synthesis

In a study focused on enantioselective synthesis, researchers demonstrated that using this compound led to high yields of chiral sultams when reacted under optimized conditions with various substrates . The results emphasized the compound's role in producing enantiomerically enriched products.

| Substrate | Product | Diastereoselectivity (dr) | Enantioselectivity (er) |

|---|---|---|---|

| m-Tolyl acetic acid | Sultam derivative | 90:10 | 80:20 |

| 3-Thiophenyl acetic acid | Thienyl sultam | 95:5 | 74:26 |

Mecanismo De Acción

The mechanism of action of 4-bromophenylacetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the 4-bromophenylacetyl moiety into target molecules. The bromine atom can also participate in further functionalization reactions, enhancing the compound’s utility in complex synthetic pathways .

Comparación Con Compuestos Similares

4-Bromophenylacetyl chloride can be compared with other acyl chlorides and brominated aromatic compounds:

4-Bromobenzoyl chloride: Similar in structure but lacks the acetyl group, making it less versatile in certain synthetic applications.

4-Fluorobenzoyl chloride: Contains a fluorine atom instead of bromine, which can lead to different reactivity and properties.

4-Methoxybenzoyl chloride: Contains a methoxy group, which can influence its reactivity and applications in organic synthesis.

Uniqueness: The presence of both the bromine atom and the acetyl chloride group in this compound makes it a unique and valuable reagent in organic synthesis.

Actividad Biológica

4-Bromophenylacetyl chloride is an organic compound with the molecular formula CHBrClO and a CAS number of 37859-24-8. It is recognized for its potential biological activities, which are critical in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, reviewing its synthesis, properties, and relevant case studies.

Synthesis and Properties

This compound can be synthesized through the acylation of 4-bromophenol with acetyl chloride. The compound exhibits a molecular weight of 233.49 g/mol and has a topological polar surface area of 17.1 Ų, indicating its potential for biological interactions due to its polar characteristics .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 233.49 g/mol |

| CAS Number | 37859-24-8 |

| Topological Polar Surface Area | 17.1 Ų |

| Rotatable Bonds | 2 |

Biological Activity

This compound has been studied for its various biological activities, particularly in relation to its derivatives. The compound's structure allows it to interact with biological systems effectively, leading to several notable effects:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains. For instance, studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Compounds derived from this compound have demonstrated anti-inflammatory properties in vitro. These compounds can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

- Cytotoxicity Studies : In cell line studies, certain derivatives of this compound have shown cytotoxic effects against cancer cells. This highlights the compound's potential as a lead structure in cancer drug development .

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

- Case Study 1 : A study published in Bioorganic & Medicinal Chemistry Letters investigated the synthesis and biological evaluation of new derivatives based on this compound. The results indicated that some derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 20 µM .

- Case Study 2 : Another research effort focused on the antimicrobial activity of synthesized derivatives in various solvent systems. The study found that compounds with halogen substitutions demonstrated enhanced antibacterial activity compared to their non-halogenated counterparts .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-bromophenylacetyl chloride in laboratory settings?

this compound, like other acyl chlorides, requires stringent safety measures. Key protocols include:

- Personal Protective Equipment (PPE): Impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Full-face protection is recommended during high-risk procedures .

- Ventilation: Use fume hoods to avoid inhalation of vapors, which may release toxic gases (e.g., HCl, HBr) upon decomposition .

- Storage: Keep containers sealed in a dry, cool environment, preferably under inert gas (e.g., argon) to minimize hydrolysis. Follow REACH regulations for disposal .

Q. How can researchers synthesize this compound, and what are common intermediates?

A standard synthesis involves reacting 4-bromophenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps:

- Reflux the acid with excess SOCl₂ in dry dichloromethane at 40–50°C for 4–6 hours.

- Purify via distillation or recrystallization. Monitor reaction completion using TLC (silica gel, hexane/ethyl acetate eluent) .

- Intermediate: 4-Bromophenylacetic acid (CAS 1878-68-8, mp 117–119°C) is a precursor, often synthesized via Friedel-Crafts acylation of bromobenzene derivatives .

Advanced Research Questions

Q. How can kinetic studies optimize the reaction of this compound with nucleophiles?

Kinetic analysis of nucleophilic acyl substitution (e.g., with amines or alcohols) can be performed using:

- In situ NMR spectroscopy to track reaction progress and identify intermediates.

- Variable temperature experiments to determine activation parameters (ΔH‡, ΔS‡). For example, reactions in THF at 25–60°C show a 2.5x rate increase per 10°C rise .

- Computational modeling (DFT) to predict regioselectivity in complex systems, such as sterically hindered amines .

Q. What analytical techniques resolve discrepancies in purity assessments of this compound?

Purity challenges arise due to hydrolysis or residual solvents. Mitigation strategies:

- GC-MS: Detect volatile impurities (e.g., residual thionyl chloride) with a DB-5MS column and He carrier gas .

- Karl Fischer titration: Quantify water content (target <0.1% w/w) to assess hydrolytic stability .

- 1H/13C NMR: Compare integration ratios of aromatic protons (δ 7.2–7.8 ppm) against acetyl chloride peaks (δ 2.8–3.1 ppm) .

Q. How does this compound’s stability vary under different reaction conditions?

Stability studies reveal:

- Solvent effects: Decomposes rapidly in polar protic solvents (e.g., H₂O, MeOH; t1/2 <1 hr) but remains stable in anhydrous THF or DCM for >24 hrs .

- Temperature: Storage at –20°C extends shelf life to 6 months, whereas room temperature leads to 30% decomposition in 2 weeks .

- Catalytic traces: Metal ions (e.g., Fe³⁺) accelerate hydrolysis; add chelating agents (e.g., EDTA) to mitigate .

Q. Methodological Considerations

Q. What strategies minimize side reactions during coupling reactions with this compound?

- Low-temperature reactions: Conduct acylations at –10°C to suppress elimination byproducts (e.g., bromostyrene derivatives) .

- In situ quenching: Add triethylamine to scavenge HCl, reducing acid-catalyzed side reactions .

- Substrate pre-activation: Use Schlenk techniques to pre-activate nucleophiles (e.g., Grignard reagents) under inert atmospheres .

Q. How can researchers validate the identity of this compound derivatives?

- High-resolution mass spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]+ for amides, expected m/z 246.9834) .

- X-ray crystallography: Resolve ambiguities in stereochemistry for crystalline derivatives (e.g., diastereomeric salts) .

- IR spectroscopy: Monitor carbonyl stretches (νC=O ~1780 cm⁻¹) to confirm successful acylation .

Q. Compliance and Best Practices

Q. Are there regulatory discrepancies in handling this compound across regions?

While not listed under REACH SVHC or Annex XVII, regional variations exist:

Propiedades

IUPAC Name |

2-(4-bromophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVBNWUUKLBHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191297 | |

| Record name | Benzeneacetyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37859-24-8 | |

| Record name | Benzeneacetyl chloride, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037859248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.